![molecular formula C54H36O4 B2828293 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde)) CAS No. 1624970-54-2](/img/structure/B2828293.png)
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde))
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Overview
Description
The compound “4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-carbaldehyde))” is a complex organic molecule. It has a molecular weight of 696.89 and its molecular formula is C50H40N4 . It is stored at 2-8℃ in a dark place under an inert atmosphere .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings connected by ethene linkages . The exact structure can be found in the referenced link .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted density of 1.262±0.06 g/cm3 . The boiling point is predicted to be 631.6±55.0 °C .Scientific Research Applications
1. Improving Sensitivity of Lateral Flow Immunoassay This compound has been used in the development of an integrated strategy based on molecular engineering and the spatial confinement of nanoparticles (NPs) to obtain ultrahigh quantum yields (QYs) of aggregation-induced emission (AIE) fluorescence NPs. These have been employed for the highly sensitive detection of T-2 toxin on the LFIA platform .
Proton Triggered Detector
The compound has been designed, synthesized, and characterized as a selective and sensitive probe for reversible acid–base sensing in solution as well as in the solid state .
Construction of Co/Ni-tcbpe Crystalline Framework
The compound has been used in the construction of two three-dimensional porous network structures of Co/Ni-tcbpe with 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis ([1,1’-biphenyl]-4-carboxylic acid) (H 4 tcbpe) as a linker via solvothermal conditions .
Chiral Emissive Porous Organic Cages
A pair of chiral, emissive and porous tubular multi-functional organic molecular cages were synthesized easily by imine chemistry of 4,4’,4’‘,4’‘’-(ethene-1,1,2,2-tetrayl)-tetrabenzaldehyde (ETTBA) with (R,R)- or (S,S)-diaminocyclohexane (CHDA) .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Future Directions
Mechanism of Action
Target of Action
Similar compounds are often used in the field of materials science and electronics due to their good conductivity and strong redox properties .
Mode of Action
It can be inferred that the compound’s interaction with its targets could involve electron transfer processes, given its redox properties .
Biochemical Pathways
In the context of materials science and electronics, the compound could potentially influence pathways related to electron transfer and conductivity .
Result of Action
In the field of materials science and electronics, the compound could potentially contribute to improved conductivity and redox activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s redox properties and conductivity .
properties
IUPAC Name |
4-[4-[1,2,2-tris[4-(4-formylphenyl)phenyl]ethenyl]phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H36O4/c55-33-37-1-9-41(10-2-37)45-17-25-49(26-18-45)53(50-27-19-46(20-28-50)42-11-3-38(34-56)4-12-42)54(51-29-21-47(22-30-51)43-13-5-39(35-57)6-14-43)52-31-23-48(24-32-52)44-15-7-40(36-58)8-16-44/h1-36H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIQQPAIGLRPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C8=CC=C(C=C8)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H36O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde)) |
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